N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F9N2O2S/c1-20(2)5-3-4-19-23(21,22)9(17,18)7(12,13)6(10,11)8(14,15)16/h19H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRMVBVJGSKMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2NHCH2CH2CH2N(CH3)2, C9H13F9N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1-Butanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071666 | |
| Record name | Perfluorobutane-N-(3-(dimethylamino)propyl)-1-sulfonamide sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-77-1 | |
| Record name | N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutane-N-(3-(dimethylamino)propyl)-1-sulfonamide sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide typically involves the following steps:
Preparation of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl chloride: This is achieved by reacting nonafluorobutane with chlorosulfonic acid under controlled conditions.
Reaction with 3-(dimethylamino)propylamine: The sulphonyl chloride is then reacted with 3-(dimethylamino)propylamine in the presence of a base such as triethylamine to yield the desired sulphonamide.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulphonamide group.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: Under acidic or basic conditions, the sulphonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products include N-oxides or sulfoxides.
Reduction: Reduced products include amines or alcohols.
Scientific Research Applications
Detection and Analysis of PFAS
Recent studies have highlighted the use of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide in the detection and analysis of PFAS in environmental samples. A notable study developed a novel non-target identification method using high-resolution mass spectrometry to detect emerging PFAS compounds in wastewater from semiconductor industries. This method successfully identified various PFAS derivatives including nonafluorobutane sulfonamide derivatives at significant concentrations .
| Compound | Max Concentration (μg/L) | Application |
|---|---|---|
| FBSE | 482 | Wastewater analysis |
| FBSA | 141 | Wastewater analysis |
| FBSEE diol | 83.5 | Wastewater analysis |
This research emphasizes the environmental persistence of these compounds and their metabolites in industrial wastewater treatment processes.
Biodegradation Studies
Another application of this compound is in biodegradation studies. Research indicates that biological treatment processes can convert fluorinated alcohols into fluorinated acids during aerobic treatment. This conversion highlights the metabolic pathways that may be exploited for bioremediation strategies aimed at reducing PFAS concentrations in contaminated environments .
Surfactant Properties
This compound exhibits surfactant properties that can be beneficial in various industrial applications. It has been patented for use in acid etch solutions due to its low surface tension characteristics . These properties make it suitable for applications in:
- Coatings : Improving wetting and spreading characteristics.
- Cleaning Agents : Enhanced performance in removing contaminants from surfaces.
Semiconductor Industry
In the semiconductor industry, this compound has been identified as a significant contaminant in wastewater. A study analyzed wastewater samples from multiple semiconductor plants and found high concentrations of various PFAS compounds including this compound derivatives. The findings suggested that these compounds are increasingly being used as alternatives to long-chain PFAS like PFOS due to regulatory pressures .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to cell lysis in microbial cells. In catalytic applications, it acts as a ligand, coordinating with metal centers to enhance catalytic activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide
- CAS No.: 68555-77-1
- Molecular Formula : C₉H₁₃F₉N₂O₂S
- Structure: Features a perfluorobutane sulfonamide backbone (C4F9SO2N–) linked to a dimethylaminopropyl group (–(CH₂)₃N(CH₃)₂).
Properties :
- Fluorine Content : 9 fluorine atoms in the perfluorobutane chain, contributing to high electronegativity and chemical stability.
- Polarity: The dimethylamino group introduces basicity and water solubility, while the fluorinated chain enhances lipophilicity .
- Applications : Used in surfactants, specialty coatings, and fluoropolymer processing aids due to its amphiphilic nature .
The compound belongs to a class of perfluorinated sulfonamides with varying fluorocarbon chain lengths and substituents. Key structural analogs and their distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Findings :
Fluorocarbon Chain Length: Increasing fluorine atoms (e.g., pentadecafluoroheptane vs. nonafluorobutane) correlate with enhanced chemical inertness and thermal stability but higher environmental persistence . Shorter chains (e.g., undecafluoropentane) balance solubility and lipophilicity, making them preferable for solvent formulations .
Substituent Effects: Dimethylaminopropyl: Enhances basicity and water solubility, ideal for pH-sensitive applications . Bis(2-hydroxyethyl): Increases hydrophilicity, expanding utility in biocompatible systems . Trimethylammonium: Imparts ionic character, enabling use in charged surfactant systems .
Environmental and Regulatory Considerations :
Biological Activity
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide (referred to as FBSA) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of FBSA, focusing on its toxicological effects, mechanisms of action, and implications for environmental and health safety.
Chemical Structure and Properties
FBSA belongs to a class of compounds known as perfluoroalkyl substances (PFAS), characterized by their carbon-fluorine bonds which confer stability and resistance to degradation. The sulfonamide functional group enhances its biological interactions. The molecular structure can be summarized as follows:
- Chemical Formula : C₁₃H₁₈F₉N₂O₂S
- Molecular Weight : 408.28 g/mol
Table 1: Key Properties of FBSA
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| LogP | Not determined |
Toxicological Effects
Research indicates that FBSA exhibits significant developmental toxicity. A study utilizing embryonic zebrafish demonstrated that exposure to FBSA resulted in abnormal larval behavior and morphological defects such as craniofacial abnormalities and edema at concentrations lower than those affecting other perfluorinated compounds in the same series .
Case Study: Zebrafish Model
- Objective : To assess developmental toxicity.
- Method : Embryonic zebrafish were exposed to varying concentrations of FBSA.
- Findings :
- At 120 hours post-fertilization , significant phenotypic changes were observed.
- FBSA was identified as the most bioactive compound in its class, inducing hypoactive behavior in larval photomotor response assays.
FBSA's biological activity is largely attributed to its sulfonamide group which interacts with various biological pathways. The compound's ability to disrupt thyroid hormone transport proteins has been noted, potentially leading to endocrine disruption .
Comparative Analysis with Other PFAS
FBSA's bioactivity was compared with other short-chain perfluorinated sulfonamides such as PFBS and PFPeA. FBSA consistently demonstrated higher toxicity and bioaccumulation potential:
Table 2: Comparative Bioactivity of PFAS Compounds
| Compound | Developmental Toxicity | Bioaccumulation Potential | Behavioral Changes |
|---|---|---|---|
| FBSA | High | High | Hypoactivity |
| PFBS | Low | Moderate | Variable |
| PFPeA | Low | Low | Hyperactivity |
Environmental Implications
The persistence of FBSA in aquatic environments raises concerns regarding its ecological impact. Studies have shown that compounds like FBSA can accumulate in aquatic organisms, posing risks not only to wildlife but also potentially impacting human health through the food chain .
Regulatory Considerations
Given the biological activity and potential risks associated with FBSA, regulatory bodies are increasingly scrutinizing PFAS compounds. Strategies for monitoring and managing these substances in environmental contexts are being developed.
Q & A
Q. Basic
- NMR : Essential for verifying the perfluorobutyl chain’s integrity (characteristic peaks between -80 to -125 ppm).
- NMR : Confirms the dimethylaminopropyl moiety (δ ~2.2–2.8 ppm for N(CH), δ ~1.6–1.9 ppm for propyl CH).
- FTIR : Detects sulfonamide S=O stretches (~1350–1150 cm^{-1) and C-F stretches (~1200–1100 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for trace impurities like de-fluorinated derivatives .
How does the perfluorinated chain influence the compound’s interaction with biological membranes in toxicological studies?
Advanced
The perfluorobutyl chain’s hydrophobicity and chemical inertness enhance membrane permeability, leading to bioaccumulation. Researchers should use in vitro models (e.g., Caco-2 cell monolayers) to quantify passive diffusion rates. Comparative studies with non-fluorinated analogs reveal that the fluorinated chain reduces metabolic degradation, increasing persistence in lipid bilayers. Toxicity assays (e.g., MTT or LDH release) should be coupled with confocal microscopy to visualize membrane localization .
What strategies can be employed to mitigate discrepancies in reported toxicity data across different experimental models?
Advanced
Discrepancies often arise from variations in exposure duration, solvent carriers (e.g., DMSO vs. ethanol), and cell line sensitivity. To standardize results:
- Use OECD guidelines for acute toxicity testing (e.g., OECD 423).
- Include positive controls (e.g., perfluorooctanoic acid) to benchmark responses.
- Perform lipidomic profiling to differentiate membrane-specific effects from general cytotoxicity.
- Address contradictory data via meta-analysis frameworks, weighting studies by methodological rigor (e.g., sample size, blinding) .
How can computational modeling predict the environmental persistence of this compound compared to shorter-chain perfluoroalkyl substances?
Advanced
Molecular dynamics simulations can model degradation pathways in aqueous and soil environments. Key parameters include:
- Hydrolysis resistance : Calculated via bond dissociation energies (BDEs) of C-F bonds.
- Photolytic stability : Predicted using UV-Vis spectral data and time-dependent DFT.
- Bioaccumulation potential : Estimated via octanol-water partition coefficients (log ) and quantitative structure-activity relationships (QSARs). Results indicate that the perfluorobutyl chain exhibits lower persistence than C8 analogs but higher than C3 derivatives .
What are the solubility properties of this compound in common organic solvents, and how do they affect experimental design?
Basic
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but highly soluble in ethers (diethyl ether), ketones (acetone), and aromatic hydrocarbons (toluene). For reaction optimization, use solvent mixtures (e.g., THF:DMF 3:1) to balance solubility and reactivity. Precipitation in aqueous phases during workup necessitates careful pH control (pKa of dimethylamino group ~9.5) to avoid losses .
What role does the dimethylaminopropyl group play in the compound’s potential application as a ligand in catalytic systems?
Advanced
The tertiary amine in the dimethylaminopropyl moiety can coordinate to transition metals (e.g., Pd, Cu), enabling its use in cross-coupling reactions. Researchers should explore:
- Ligand screening : Test catalytic efficiency in Suzuki-Miyaura couplings using aryl halides.
- X-ray crystallography : Confirm metal-ligand binding geometry.
- Kinetic studies : Compare turnover frequencies (TOFs) with non-aminated sulfonamide ligands. The group’s electron-donating properties may enhance catalytic activity in redox-neutral conditions .
How can researchers design experiments to assess the compound’s thermal stability under varying atmospheric conditions?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >300°C for perfluorinated sulfonamides).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and oxidative stability under air vs. nitrogen.
- Accelerated aging studies : Expose the compound to elevated humidity (85% RH) and UV light to simulate long-term storage. Data should be analyzed using the Arrhenius model to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
